2-(2-Chloro-phenyl)-thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-1,3-thiazole-5-carbaldehyde is a chemical compound characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-1,3-thiazole-5-carbaldehyde typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 2-aminothiazole with chloroacetic acid in the presence of a dehydrating agent.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced by reacting the thiazole intermediate with 2-chlorophenylboronic acid under palladium-catalyzed cross-coupling conditions.
Formation of the Carbaldehyde Group: The carbaldehyde group is introduced by oxidizing the corresponding alcohol derivative using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: In an industrial setting, the synthesis of 2-(2-Chlorophenyl)-1,3-thiazole-5-carbaldehyde may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and green chemistry principles can also be employed to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorophenyl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC, Dess-Martin periodinane, or Jones reagent can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 2-(2-Chlorophenyl)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(2-Chlorophenyl)-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorophenyl)-1,3-thiazole-5-carbaldehyde has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It has been investigated for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-Chlorophenyl)-1,3-thiazole-5-carbaldehyde exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The specific molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
2-(2-Chlorophenyl)-1,3-thiazole-5-carbaldehyde can be compared with other thiazole derivatives, such as:
Thiazole: A simpler thiazole compound without substituents.
2-(2-Chlorophenyl)-1,3-thiazole-4-carbaldehyde: A structurally similar compound with the carbaldehyde group at a different position on the thiazole ring.
2-(2-Chlorophenyl)-1,3-thiazole-5-carboxylic acid: A related compound where the aldehyde group is oxidized to a carboxylic acid.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS/c11-9-4-2-1-3-8(9)10-12-5-7(6-13)14-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCYZLOLKGLKSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(S2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.